molecular formula C10H10Cl2N2O2 B1346641 N,N'-Bis(chloroacetyl)-p-phenylenediamine CAS No. 2653-08-9

N,N'-Bis(chloroacetyl)-p-phenylenediamine

Cat. No. B1346641
CAS RN: 2653-08-9
M. Wt: 261.1 g/mol
InChI Key: RKJYUCXSQOPWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-Bis(chloroacetyl)-p-phenylenediamine” appears to be a compound that contains two chloroacetyl groups attached to a p-phenylenediamine1. The exact properties and uses of this specific compound are not readily available in the literature1.



Synthesis Analysis

While specific synthesis methods for “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not available, similar compounds are often synthesized through reactions involving amines and chloroacetyl chloride2.



Molecular Structure Analysis

The molecular structure of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” would likely involve a p-phenylenediamine core with two chloroacetyl groups attached. The exact structure could be determined using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry3.



Chemical Reactions Analysis

The chemical reactivity of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” is not specifically documented. However, compounds with similar structures are known to undergo various chemical reactions, including those involving the chloroacetyl groups3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not readily available. However, similar compounds often have properties that can be predicted based on their molecular structure3.


Scientific Research Applications

Enzymic Activation and Therapeutic Efficiency

  • Dalton and Hebborn (1965) explored a series of derivatives of N,N-bis(2-chloroethyl)-N'-glycyl-p-phenylenediamine, which exhibited varying degrees of chemical reactivity and therapeutic indices in antitumor tests. The enzymic activation was identified as a key factor influencing the effectiveness of these compounds (Dalton & Hebborn, 1965).

Synthesis and Characterization of Derivatives

  • Elassar (2012) reported on the synthesis and antibacterial activity of polysubstituted derivatives of 1,4-phenylenediamine, demonstrating their potential in creating novel compounds with biological applications (Elassar, 2012).

Electrochromic Application

  • Chen et al. (2010) synthesized a conjugated polymer containing N,N,N',N'-tetraphenyl-1,4-phenylenediamine, highlighting its promising applications in electrochromic devices due to its excellent solubility and thermal stability (Chen et al., 2010).

Coordination Compounds in Catalysis

  • Pahonțu et al. (2014) synthesized solid complexes of Pd(II) and Cd(II) with derivatives of phenylenediamine, demonstrating their application in antimicrobial activities and potential as photoactive materials (Pahonțu et al., 2014).

Novel Polymers and Material Synthesis

  • Zhang et al. (2008) developed new poly(amine imide)s from bis(amine anhydride) monomers derived from phenylenediamine, showcasing applications in creating transparent, flexible, and tough films with high thermal stability (Zhang et al., 2008).

Polymerisation Catalysis

  • Zelikoff et al. (2009) investigated the binding of phenylenediamine bis(phenolate) to titanium and zirconium alkoxides, revealing its high activity in polymerization of rac-lactide, highlighting potential applications in catalysis (Zelikoff et al., 2009).

Safety And Hazards

The safety and hazards associated with “N,N’-Bis(chloroacetyl)-p-phenylenediamine” are not documented. However, compounds with similar structures can pose various risks, and appropriate safety precautions should be taken when handling them5.


properties

IUPAC Name

2-chloro-N-[4-[(2-chloroacetyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-1-2-8(4-3-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYUCXSQOPWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181102
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(chloroacetyl)-p-phenylenediamine

CAS RN

2653-08-9
Record name N,N′-1,4-Phenylenebis[2-chloroacetamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2653-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002653089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis(chloroacetyl)-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Bis(chloroacetyl)-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N,N'-(p-phenylene)bis(2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-1,4-phenylenebis(2-chloroacetamide)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NC93QF9BNN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(chloroacetyl)-p-phenylenediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(chloroacetyl)-p-phenylenediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(chloroacetyl)-p-phenylenediamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N,N'-Bis(chloroacetyl)-p-phenylenediamine
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(chloroacetyl)-p-phenylenediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(chloroacetyl)-p-phenylenediamine

Citations

For This Compound
1
Citations
M Buaki-Sogo, P Montes-Navajas, M Alvaro… - Journal of colloid and …, 2013 - Elsevier
2-(Propylamino)acetamide of aniline (1a), and bis-2-(propylamino)acetamide of ortho- (1b) and para-(1c) phenylenediamine form host–guest complexes with CB[6], CB[7] and CB[8] as …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.